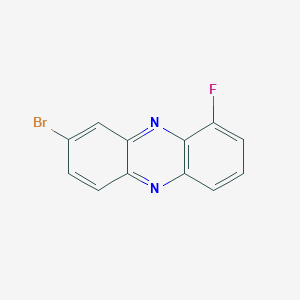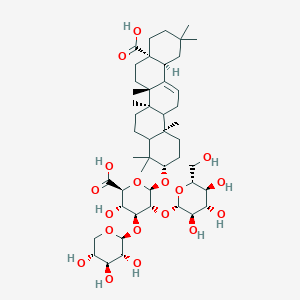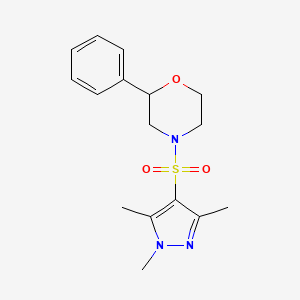
8-溴-1-氟吩嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-1-fluorophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine class. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The molecular formula of 8-Bromo-1-fluorophenazine is C12H6BrFN2, and it has a molecular weight of 277.09 g/mol .
科学研究应用
8-Bromo-1-fluorophenazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: It is studied for its antimicrobial and antitumor properties, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
作用机制
Target of Action
Phenazine compounds are known to interact with various biological targets, including enzymes and cell membranes. They can intercalate into DNA and disrupt its structure, thereby inhibiting DNA replication .
Mode of Action
The interaction of phenazine compounds with their targets often involves the formation of covalent bonds, which can lead to the inhibition of the target’s function .
Biochemical Pathways
Phenazine compounds can affect various biochemical pathways, depending on their specific targets. For example, if a phenazine compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the cell’s metabolism .
Pharmacokinetics
The pharmacokinetics of phenazine compounds can vary widely, depending on their specific chemical properties. Factors such as solubility, stability, and molecular size can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of a phenazine compound’s action can vary, depending on its specific targets and mode of action. For example, if a phenazine compound inhibits a critical enzyme, it can lead to cell death .
Action Environment
The action of phenazine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its targets .
生化分析
Biochemical Properties
8-Bromo-1-fluorophenazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as cytochrome P450 enzymes, which are crucial for its metabolic transformation . The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, influencing cellular redox states and potentially causing oxidative stress.
Cellular Effects
8-Bromo-1-fluorophenazine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian heart muscle, 8-Bromo-1-fluorophenazine has been observed to exert a positive inotropic effect, which is not mimicked by cyclic AMP analogs . This suggests that the compound may modulate ion channel activity and intracellular calcium levels, thereby affecting cardiac function.
Molecular Mechanism
The molecular mechanism of 8-Bromo-1-fluorophenazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can undergo electrophilic aromatic substitution reactions, forming sigma-bonds with benzene rings and generating positively charged intermediates . These interactions can modulate the activity of enzymes and other proteins, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-1-fluorophenazine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 8-Bromo-1-fluorophenazine in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Bromo-1-fluorophenazine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
8-Bromo-1-fluorophenazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further interact with other biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 8-Bromo-1-fluorophenazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 8-Bromo-1-fluorophenazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular functions . Understanding the subcellular localization of 8-Bromo-1-fluorophenazine is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-fluorophenazine can be achieved through various methods, including the Wohl-Aue reaction, which involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone . Another common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenazine under palladium catalysis .
Industrial Production Methods
Industrial production of 8-Bromo-1-fluorophenazine typically involves large-scale synthesis using the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .
化学反应分析
Types of Reactions
8-Bromo-1-fluorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The phenazine ring can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenazine ring.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which can exhibit different biological activities depending on the nature of the substituents .
相似化合物的比较
Similar Compounds
- 2-Bromo-7-fluorophenazine
- 7-Bromo-1-fluorophenazine
- 8-Chloro-1-fluorophenazine
- 2-Fluoro-7-chlorophenazine
Uniqueness
8-Bromo-1-fluorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phenazine derivatives. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .
属性
IUPAC Name |
8-bromo-1-fluorophenazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFLBGBRCUPJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2582761.png)
![5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2582763.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)
![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide](/img/structure/B2582779.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)
